Product packaging for Decylhydrazine(Cat. No.:)

Decylhydrazine

Cat. No.: B8541178
M. Wt: 172.31 g/mol
InChI Key: QQEWMMRFXYVLQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decylhydrazine is a monosubstituted derivative of hydrazine where one hydrogen atom is replaced by a decyl alkyl chain. This modification makes it a valuable intermediate in organic synthesis and materials science research. Hydrazine and its derivatives are primarily used as potent reducing agents and blowing agents in polymer foam preparation . They also serve as key precursors in synthesizing various heterocyclic compounds, such as pyrazoles and pyridazines, which are core structures in many pharmaceuticals and agrochemicals . In research settings, structurally similar N,1-disubstituted hydrazinecarboxamides have been investigated for their utility as antioxidants to inhibit the oxidative degradation of organic compositions, including functional fluids like fuels and lubricants . As a reagent, this compound is a versatile building block. Researchers can exploit its reactivity for the development of novel chemical entities, potential pharmaceuticals, and specialty polymers. This product is intended for use in controlled laboratory research by qualified personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Handling should follow appropriate safety protocols, as hydrazine derivatives can be highly reactive and toxic .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H24N2 B8541178 Decylhydrazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

decylhydrazine

InChI

InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-9-10-12-11/h12H,2-11H2,1H3

InChI Key

QQEWMMRFXYVLQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNN

Origin of Product

United States

Synthetic Methodologies for Decylhydrazine and Its Diverse Derivatives

General Principles of Hydrazine (B178648) and Hydrazide Synthesis Relevant to Decylhydrazine Analogues

The synthesis of alkylhydrazines, such as this compound, and their corresponding acylhydrazide derivatives, is rooted in fundamental reactions of hydrazine (N₂H₄). One of the most common methods for creating N-alkylhydrazines is the direct alkylation of hydrazine. organic-chemistry.org This typically involves reacting hydrazine with an alkylating agent, such as an alkyl halide. However, this method can sometimes lead to multiple alkylations on the nitrogen atoms. researchgate.net To achieve more selective alkylation, methodologies utilizing nitrogen dianion intermediates have been developed, providing a more controlled route to substituted hydrazines. d-nb.info

Another significant approach, particularly for synthesizing N-alkylhydrazines, is through reductive amination (or reductive hydrazination). This involves the reaction of carbonyl compounds (aldehydes or ketones) with hydrazine, catalyzed by enzymes like imine reductases (IREDs), to produce substituted N-alkylhydrazines. nih.govresearchgate.net

The synthesis of acylhydrazides, which are key derivatives, is most traditionally achieved through the acyl substitution reaction between carboxylic acid derivatives and hydrazine. organic-chemistry.org Common starting materials include esters, acyl chlorides, and acid anhydrides, which react with hydrazine to form the stable acylhydrazide linkage. This reaction is widely applicable and can be adapted for various alkylated hydrazines, including this compound, to produce a diverse range of N'-substituted acylhydrazides.

Direct Synthetic Routes to this compound and its Salts

The direct synthesis of this compound primarily relies on the introduction of a decyl group onto the hydrazine molecule. This can be accomplished through several pathways, with alkylation being the most direct.

The most straightforward method for synthesizing this compound is the nucleophilic substitution reaction between hydrazine and a decyl precursor bearing a suitable leaving group. Typically, a decyl halide, such as 1-bromodecane (B1670165) or 1-chlorodecane, is used as the alkylating agent. In this reaction, hydrazine acts as the nucleophile, attacking the electrophilic carbon of the decyl halide and displacing the halide ion to form the N-N-C bond.

To favor mono-alkylation and prevent the formation of di- and tri-substituted products, an excess of hydrazine is often used. The reaction conditions can be controlled to optimize the yield of the desired monosubstituted this compound. The resulting free base can then be converted to a more stable salt, such as this compound hydrochloride, by treatment with an appropriate acid.

Table 1: Reaction Components for Direct Alkylation of Hydrazine

Role Compound Example
Nucleophile Hydrazine (or Hydrazine hydrate)
Alkylating Agent 1-Bromodecane
Solvent Ethanol

Beyond direct alkylation, other methods can be employed to synthesize N-alkylhydrazines like this compound. One such advanced method is the enzymatic reductive hydrazination of a C10 carbonyl compound. nih.govresearchgate.net This biocatalytic approach involves reacting decanal (B1670006) with hydrazine in the presence of an imine reductase (IRED) enzyme. The enzyme facilitates the formation of a hydrazone intermediate, which is then stereoselectively reduced to yield N-decylhydrazine. This method is part of a growing field of green chemistry that offers high selectivity and milder reaction conditions.

Another innovative approach involves the use of a nitrogen dianion for selective alkylation. d-nb.info In this method, a protected hydrazine is treated with a strong base (like n-butyllithium) to form a highly reactive dianion. This intermediate can then be reacted with a decyl halide. The use of protecting groups and the controlled nature of the dianion formation allow for highly selective mono-alkylation, providing a high-yield pathway to N-decylhydrazine after a deprotection step. d-nb.info

Advanced Synthesis of this compound-Containing Derivatives

Once this compound is obtained, it serves as a valuable building block for creating more complex molecules with diverse functionalities. A primary class of such derivatives is the acylhydrazides.

Acylhydrazides are synthesized by reacting a hydrazine derivative with a carboxylic acid or one of its activated forms, such as an ester or acyl chloride. organic-chemistry.org When this compound is used, this reaction leads to the formation of N'-decylacylhydrazides. The general scheme involves the nucleophilic attack of the terminal nitrogen of this compound on the carbonyl carbon of the acylating agent.

For example, reacting this compound with an ester (e.g., methyl acetate) in a suitable solvent, often with heating, will yield the corresponding N'-decylacetohydrazide. The reaction is typically driven to completion by the removal of the alcohol byproduct. Using a more reactive acylating agent like an acid anhydride (B1165640) (e.g., acetic anhydride) can lead to a more rapid and efficient reaction, often at lower temperatures. researchgate.net

Formation of Acetic Acid, 2-Decylhydrazide (N'-Decylacetohydrazide): This intermediate is synthesized by the acylation of this compound. A common and effective method is the reaction of this compound with acetic anhydride. In this reaction, the nucleophilic amino group of this compound attacks one of the electrophilic carbonyl carbons of acetic anhydride, leading to the formation of the amide bond and releasing a molecule of acetic acid as a byproduct. The reaction is typically performed in a suitable solvent at controlled temperatures.

Formation of the Oxalate (B1200264) Salt: The resulting N'-decylacetohydrazide, which is a basic compound, can then be converted into its oxalate salt. This is achieved by reacting the purified hydrazide with oxalic acid in a 1:1 molar ratio. The reaction is analogous to the formation of other hydrazinium (B103819) oxalate salts, where hydrazine hydrate (B1144303) is reacted with oxalic acid under controlled temperature conditions, often in a water-alcohol mixture, to facilitate precipitation of the salt. scielo.org.zascielo.org.za For the target compound, N'-decylacetohydrazide would be dissolved in a solvent like ethanol, and a solution of oxalic acid (one equivalent) in the same or a miscible solvent would be added. The Acetic Acid, 2-Decylhydrazide, Oxalate (1:1) salt would then typically precipitate from the solution and could be isolated by filtration.

Table 2: Proposed Two-Step Synthesis of Acetic Acid, 2-Decylhydrazide, Oxalate (1:1)

Step Reactant 1 Reactant 2 Key Process Product
1 This compound Acetic Anhydride Acylation Acetic Acid, 2-Decylhydrazide

Acylhydrazide Formation via Carboxylic Acid or Ester Derivatization

Strategies for N-Acyl Hydrazide Bond Formation

The formation of an N-acyl hydrazide bond is a fundamental transformation in organic synthesis, yielding compounds with a wide range of applications. Generally, these syntheses involve the reaction of a hydrazine derivative with a carboxylic acid or its derivative. A common method is the condensation of a hydrazine with a carboxylic acid, often activated with a coupling agent to facilitate the reaction. Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be employed for a more vigorous reaction.

Recent methodologies have also explored the synthesis of N-acyl hydrazides from amides. This can be achieved at room temperature through N-activation of the amide, followed by transamidation with hydrazine hydrate, providing the desired acyl hydrazide in good yields. researchgate.net The reaction conditions can be optimized by selecting appropriate bases and solvents. For instance, cesium carbonate as a base in 1,4-dioxane (B91453) has been shown to be effective. researchgate.net

Table 1: General Methods for N-Acyl Hydrazide Synthesis

Reactant 1Reactant 2Key ConditionsProduct
HydrazineCarboxylic AcidCoupling AgentN-Acyl Hydrazide
HydrazineAcyl Chloride/AnhydrideBaseN-Acyl Hydrazide
Hydrazine HydrateActivated AmideMetal-free, Room Temp.N-Acyl Hydrazide

Hydrazone and Azine Formation from Carbonyl Condensation

Hydrazones are formed through the condensation reaction of a hydrazine derivative with a carbonyl compound, such as an aldehyde or a ketone. libretexts.org This reaction is typically reversible and can be catalyzed by either acid or base. The mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon, followed by dehydration.

Azines are formed when two equivalents of a carbonyl compound react with one equivalent of hydrazine. The reaction proceeds through a hydrazone intermediate, which then reacts with a second molecule of the carbonyl compound.

The formation of hydrazones and azines is a versatile reaction that can be influenced by the nature of the carbonyl compound and the reaction conditions. Simple N-unsubstituted hydrazones, which can be challenging to synthesize directly, can be prepared from the corresponding N,N-dimethylhydrazones via an exchange reaction with anhydrous hydrazine. researchgate.net

Heterocyclic Ring Formation Involving this compound Moieties

Hydrazine derivatives are crucial building blocks for the synthesis of various nitrogen-containing heterocyclic compounds.

The synthesis of pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a well-established area of organic chemistry. A common and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. nih.govnih.govbeilstein-journals.org This reaction, often referred to as the Knorr pyrazole (B372694) synthesis, can be performed under various conditions and allows for the preparation of a wide range of substituted pyrazoles. mdpi.com

The reaction proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. The regioselectivity of the reaction can be influenced by the substituents on both the 1,3-dicarbonyl compound and the hydrazine. nih.gov One-pot synthesis methods have been developed where the 1,3-diketone is generated in situ from a ketone and an acid chloride, followed by the addition of hydrazine. organic-chemistry.org

Table 2: Examples of Reagents for Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl CompoundCatalyst/Conditions
PhenylhydrazineAcetylacetoneAcetic Acid
Hydrazine HydrateDibenzoylmethaneEthanol, Reflux
Methylhydrazine1,1,1-Trifluoro-2,4-pentanedioneN,N-Dimethylacetamide

1,2-Diazole, also known as pyrazole, is a heterocyclic aromatic compound containing two adjacent nitrogen atoms. As discussed in the previous section, the primary method for its synthesis involves the reaction of hydrazines with 1,3-dicarbonyl compounds. Other methods for the synthesis of the pyrazole ring system include the reaction of α,β-unsaturated aldehydes and ketones with hydrazine, which proceeds through a Michael addition followed by cyclization and oxidation. researchgate.net

Functionalization of Complex Architectures with this compound Precursors

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development that involves introducing chemical modifications at a late stage in the synthesis of a complex molecule. nih.govresearchgate.net This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate, which can be crucial for optimizing the properties of a lead compound.

Hydrazine derivatives can be valuable tools in LSF due to their ability to participate in a variety of chemical transformations. For instance, a hydrazine moiety can be introduced into a complex molecule and then used as a handle for further derivatization through reactions like N-acylation or condensation with carbonyl compounds to form hydrazones. nih.gov

In the context of combinatorial chemistry, the use of hydrazine-based building blocks allows for the creation of large and diverse libraries of compounds. ijpsonline.comiipseries.org For example, a library of N-acyl hydrazones can be readily synthesized by reacting a set of hydrazides with a collection of aldehydes. nih.gov This approach, often facilitated by automated synthesis platforms, enables the efficient exploration of chemical space to identify molecules with desired biological activities. Dynamic combinatorial chemistry (DCC) is a particularly interesting application where reversible reactions, such as hydrazone formation, are used to generate a library of compounds that can adapt in response to a biological target. nih.govnih.gov

Methodological Advancements in this compound Synthesis

Recent progress in synthetic organic chemistry has led to the development of novel methodologies for the preparation of alkylhydrazines, including this compound. These advancements prioritize catalytic efficiency, milder reaction conditions, and improved sustainability profiles over traditional synthetic methods, which often involve harsh reagents and generate significant waste.

Catalytic Approaches in this compound Derivative Synthesis

Catalytic methods are at the forefront of modern synthetic chemistry, offering pathways to this compound and its derivatives with high efficiency and selectivity. A key strategy involves the reductive amination of a C10 aldehyde, such as decanal, with hydrazine. This two-step, one-pot process typically begins with the formation of a decylhydrazone intermediate, which is subsequently reduced to the target this compound.

Biocatalytic Reductive Amination:

A particularly promising and sustainable approach is the use of imine reductases (IREDs) as biocatalysts. nih.govacsgcipr.org IREDs, which are NADPH-dependent enzymes, can catalyze the asymmetric reduction of imines to amines. mdpi.com In the context of this compound synthesis, an IRED from Myxococcus stipitatus has shown efficacy in the reductive amination of various carbonyls with hydrazine. nih.gov This enzymatic method operates under mild conditions, typically at or near ambient temperature and neutral pH, which minimizes the risk of side reactions and decomposition of thermally sensitive compounds. acsgcipr.org

The general reaction scheme for the IRED-catalyzed synthesis of this compound is as follows:

Hydrazone Formation: Decanal reacts with hydrazine to form the corresponding decylhydrazone.

Enzymatic Reduction: The IRED, in the presence of a cofactor such as NADPH, selectively reduces the C=N bond of the hydrazone to yield this compound. nih.gov

Transition Metal Catalysis:

Nickel-catalyzed reductive amination presents a viable alternative for the synthesis of primary amines from aldehydes and ketones using hydrazine hydrate. rsc.org This method utilizes hydrazine as both the nitrogen and hydrogen source, simplifying the reaction setup. A mesostructured alumina-supported nickel catalyst has demonstrated high activity in converting a wide range of aldehydes and ketones to their corresponding primary amines. rsc.org While not explicitly demonstrated for this compound, this methodology could be adapted for its synthesis from decanal.

The reaction conditions for such catalytic systems are typically harsher than biocatalytic methods, often requiring elevated temperatures and pressures. However, they offer the advantage of broader substrate scope and robustness.

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-Free and Organocatalytic Approaches:

One of the key tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanical grinding, can significantly reduce the environmental footprint of a synthetic process. For instance, the synthesis of hydrazide derivatives has been successfully achieved using a grinding technique with L-proline as a reusable organocatalyst. mdpi.com This approach offers mild conditions, short reaction times, and high yields. While this specific example pertains to hydrazides, the underlying principle of organocatalysis and solvent-free conditions could be explored for the synthesis of this compound from decanal and hydrazine.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of hippuric hydrazones has been demonstrated under solvent-free conditions using microwave irradiation, highlighting the potential for rapid and efficient synthesis. ajgreenchem.com This technique could potentially be applied to the synthesis of this compound, reducing reaction times and energy consumption compared to conventional heating methods.

The table below summarizes the key features of the different synthetic approaches discussed:

Methodology Catalyst/Reagent Key Advantages Potential Challenges
Biocatalytic Reductive Amination Imine Reductase (IRED)High selectivity, mild reaction conditions, sustainable.Enzyme stability and cost of cofactor.
Nickel-Catalyzed Reductive Amination Alumina-supported NickelBroad substrate scope, uses hydrazine as H₂ source.Harsher reaction conditions (temperature, pressure).
Organocatalysis (Grinding) L-prolineSolvent-free, mild conditions, reusable catalyst.Primarily demonstrated for hydrazide synthesis.
Microwave-Assisted Synthesis -Rapid reaction times, energy efficient.Scalability and specialized equipment.

Elucidation of Reaction Mechanisms Involving Decylhydrazine and Its Analogues

Fundamental Principles of Hydrazine (B178648) Reactivity and Mechanistic Pathways

Hydrazine and its derivatives, such as decylhydrazine, are characterized by the presence of a nitrogen-nitrogen single bond and lone pairs of electrons on each nitrogen atom. This structure dictates their primary chemical behaviors as strong nucleophiles and effective reducing agents.

The nucleophilicity of hydrazine is a cornerstone of its reactivity. It readily attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. This nucleophilic addition is the initial step in forming hydrazones, a key class of intermediates.

As a reducing agent, hydrazine's utility is driven by the thermodynamic stability of dinitrogen gas (N₂), which is often a final product of its reactions. The formation of the highly stable N-N triple bond in dinitrogen provides a significant driving force for many reductive processes. This is exemplified in the Wolff-Kishner reduction, which converts carbonyl compounds into alkanes. The reaction begins with the formation of a hydrazone, followed by base-catalyzed steps that ultimately lead to the extrusion of N₂ gas and the formation of an alkane. libretexts.orglibretexts.orgjk-sci.com

Mechanistic Studies of Reductive Transformations Catalyzed by Metal Systems

The reductive capabilities of hydrazines are significantly enhanced and controlled through the use of metal catalysts, particularly palladium-based systems. These catalysts facilitate transformations such as reductive couplings and the selective reduction of specific functional groups.

Palladium catalysts are highly effective in mediating the cross-coupling of hydrazine derivatives with aryl halides to form aryl hydrazines. nih.govberkeley.edu Mechanistic studies have revealed a catalytic cycle that typically involves:

Oxidative Addition : The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form an arylpalladium(II) complex (Ar-Pd-X).

Coordination and Deprotonation : Hydrazine coordinates to the arylpalladium(II) complex. A base then deprotonates the bound hydrazine, which has been identified as the rate-limiting step in the cycle. nih.govthieme-connect.deresearchgate.net This generates a key arylpalladium(II) hydrazido intermediate.

Reductive Elimination : The arylpalladium(II) hydrazido complex undergoes reductive elimination to yield the final aryl hydrazine product and regenerate the Pd(0) catalyst, thus completing the cycle. nih.govthieme-connect.de

This catalytic approach provides a selective method for monoarylation of the hydrazine. thieme-connect.de

Hydrazine hydrate (B1144303), in conjunction with palladium on carbon (Pd/C), is also widely used as a source of hydrogen for catalytic transfer hydrogenation. This method is effective for the selective reduction of functional groups like nitroarenes to anilines. nih.govnih.govorganic-chemistry.org The palladium surface facilitates the decomposition of hydrazine to generate hydrogen in situ, which then participates in the reduction.

The identification of transient intermediates is crucial for understanding the mechanisms of hydrazine-mediated reductions.

Diimide (HN=NH) : In many metal-free reductions of carbon-carbon double and triple bonds, the unstable molecule diimide is the key reactive intermediate. wikipedia.orgorganicchemistrydata.orgorganicreactions.org It is generated in situ from the oxidation of hydrazine. Diimide transfers two hydrogen atoms to a substrate through a concerted, cyclic transition state, resulting in a stereospecific cis-reduction. wikipedia.orgorganicchemistrydata.org The formation of diimide is typically the rate-limiting step of the process. wikipedia.org

Hydrazone and Carbanion Intermediates : In the classic Wolff-Kishner reduction, the initially formed hydrazone is deprotonated by a strong base to form a resonance-stabilized anion. libretexts.orgalfa-chemistry.com Subsequent protonation and a second deprotonation lead to an intermediate that fragments, releasing stable nitrogen gas and forming a carbanion. libretexts.orglibretexts.org This carbanion is then protonated by the solvent to yield the final alkane product. libretexts.orgjk-sci.com

Arylpalladium(II) Hydrazido Complexes : In palladium-catalyzed cross-coupling reactions, arylpalladium(II) hydrazido complexes have been identified as critical intermediates. These species are formed after the coordination of hydrazine and subsequent base-mediated deprotonation. nih.govresearchgate.net Their reductive elimination is the product-forming step of the catalytic cycle. thieme-connect.de

Mechanisms of Condensation and Cycloaddition Reactions

This compound and its analogues serve as versatile building blocks in the synthesis of various nitrogen-containing compounds, particularly through condensation and cycloaddition reactions.

The reaction of this compound with an aldehyde or a ketone proceeds via a nucleophilic addition-elimination mechanism to form a decylhydrazone. This condensation reaction is analogous to the formation of imines from primary amines. libretexts.orgquimicaorganica.org The mechanism can be catalyzed by either acid or base.

Under mildly acidic conditions (typically pH ≈ 4-5), the mechanism involves:

Protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the terminal nitrogen atom of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate. quimicaorganica.orgorganicchemistrytutor.com

Proton transfer from the nitrogen to the oxygen atom, creating a good leaving group (water).

Elimination of a water molecule, assisted by the lone pair on the adjacent nitrogen, to form a C=N double bond.

Deprotonation to yield the final, neutral hydrazone product. quimicaorganica.org

The reaction can also proceed under basic conditions, which is relevant for reactions like the Wolff-Kishner reduction where the hydrazone is often formed in situ. organicchemistrytutor.comstackexchange.com

Hydrazines and their derivatives, such as hydrazones, are key precursors for synthesizing five-membered heterocyclic rings like pyrazoles and their analogues.

Condensation with 1,3-Dicarbonyls : The Knorr pyrazole (B372694) synthesis and related methods involve the reaction of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.commdpi.comyoutube.com The mechanism begins with the formation of a hydrazone or enamine intermediate through condensation at one of the carbonyl groups. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring. jk-sci.comyoutube.com

1,3-Dipolar Cycloadditions : Hydrazones can be converted into 1,3-dipolar species, such as azomethine imines or nitrilimines, which readily undergo cycloaddition reactions. researchgate.net For instance, hydrazones can tautomerize or be deprotonated to form azomethine imines, which then react with dipolarophiles like α-oxo-ketenes in a [3+2] cycloaddition to yield pyrazolidinones. acs.org Similarly, hydrazonoyl halides can be treated with a base to generate nitrilimines in situ, which then react with alkenes or alkynes to form pyrazolines or pyrazoles, respectively. rsc.org Hydrazones derived from cycloalkenones can also undergo enantioselective transannular [3+2] cycloadditions under Brønsted acid catalysis to form complex polycyclic structures. nih.govacs.org

Theoretical and Computational Analyses of this compound Reaction Pathways

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of this compound and its analogues at a molecular level. mdpi.com Due to the transient and often hazardous nature of reaction intermediates, computational modeling offers a crucial window into reaction pathways that are difficult to observe experimentally. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies can be robustly inferred from comprehensive theoretical investigations into hydrazine and its short-chain alkylated derivatives, such as unsymmetrical dimethylhydrazine (UDMH). nih.gov These studies lay the groundwork for understanding the reaction dynamics, transition states, and potential energy landscapes that govern the chemistry of long-chain alkylhydrazines like this compound.

Quantum Chemical Modeling of Transition States and Intermediates

Quantum chemical modeling is instrumental in identifying and characterizing the high-energy, transient species that dictate the course of a chemical reaction. Methods like Density Functional Theory (DFT) are frequently employed to calculate the electronic structure and energies of reactants, products, transition states, and intermediates. mdpi.com For hydrazine analogues, these calculations provide detailed insights into bond-breaking and bond-forming processes.

Key Research Findings:

Activation Energies: By determining the energy difference between the reactants and the transition state, quantum chemical methods can calculate the activation energy (Ea) of a reaction. This is a critical parameter for predicting reaction rates. For instance, studies on UDMH have quantified the activation barriers for various H-atom abstraction pathways initiated by different radicals. nih.gov

Intermediate Stability: The energies of intermediates, such as the radicals formed after hydrogen abstraction or N-N bond cleavage, can be calculated to assess their relative stabilities. This information helps to determine the most probable reaction channels. In the context of UDMH combustion, computational studies have identified the N-N bond breaking as a significant reaction in the initial network. nih.gov

Below is an illustrative data table, based on typical findings for hydrazine analogues, showing calculated activation energies for different reaction types.

Reaction TypeReactant(s)Radical AttackerCalculated Activation Energy (kcal/mol)Method/Basis Set
Hydrogen Abstraction (N-H)(CH₃)₂NNH₂ (UDMH)•OHLowM06-2X/6-311++G(d,p)
Hydrogen Abstraction (C-H)(CH₃)₂NNH₂ (UDMH)•OHModerateM06-2X/6-311++G(d,p)
N-N Bond Cleavage(CH₃)₂NNH₂ (UDMH)-HighCCSD/cc-pVXZ
C-N Bond CleavageCH₃NHNH₂ (MMH)-HighCBS-QB3

This table is representative of data found in computational studies of hydrazine analogues like UDMH and MMH and is intended for illustrative purposes. nih.gov

Potential Energy Surface Analysis and Reaction Dynamics

A potential energy surface (PES) is a multidimensional map that represents the potential energy of a set of atoms as a function of their geometric positions. youtube.comyoutube.com It is a central concept in computational chemistry for visualizing entire reaction pathways and understanding reaction dynamics. youtube.comyoutube.com By mapping the PES, researchers can identify the lowest energy paths from reactants to products, which correspond to the most likely reaction mechanisms. chemrxiv.org

Key Aspects of PES Analysis:

Mapping Reaction Coordinates: The PES is explored along a reaction coordinate, which is a geometric parameter that changes continuously during the reaction, such as the distance between two reacting atoms. youtube.com This allows for the identification of local minima, corresponding to stable reactants, intermediates, and products, and saddle points, which represent the transition states. chemrxiv.org

Reaction Path Following: Algorithms such as the Intrinsic Reaction Coordinate (IRC) method are used to trace the path of steepest descent from a transition state down to the corresponding reactants and products. This confirms that a calculated transition state correctly connects the intended species on the PES.

Molecular Dynamics Simulations: For a more dynamic picture, ab initio molecular dynamics (AIMD) simulations can be performed. These simulations model the motion of atoms on the PES over time, providing insights into the vibrational and translational energy of molecules as they react and how energy is distributed among the products. iiserkol.ac.in This approach is particularly valuable for understanding complex, multi-step reaction networks like those in combustion or pyrolysis.

Advanced Mechanistic Descriptors in this compound Chemistry

Beyond energies and geometries, computational chemistry can calculate a range of electronic properties that serve as advanced mechanistic descriptors. These descriptors provide deeper insight into the reactivity and electronic behavior of this compound and its reaction intermediates.

Examples of Mechanistic Descriptors:

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge distribution, bond character, and intermolecular interactions. For this compound, it could be used to determine the natural charge on the nitrogen atoms, providing a quantitative measure of their nucleophilicity. acs.org This helps in understanding reactions where this compound acts as a nucleophile.

Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface of a molecule. It visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP surface would likely show negative potential around the nitrogen lone pairs, indicating these as the primary sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. researchgate.net In reactions of this compound, the HOMO is expected to be localized on the nitrogen atoms, consistent with their role as the primary reactive centers.

Coordination Chemistry of Decylhydrazine and Decylhydrazine Derived Ligands

Ligand Design Principles for Decylhydrazine and its Derivatives

The fundamental principle behind the ligand design involving this compound or its derivatives lies in the presence of the nitrogen atoms, which possess lone pairs of electrons capable of donating to metal centers. Hydrazine (B178648) (N₂H₄) itself is a versatile ligand, able to coordinate through one or both nitrogen atoms. idrblab.netidrblab.net

Derivatization of the hydrazine moiety is a common strategy to create more sophisticated ligands with tailored coordination properties. For instance, condensation reactions of hydrazines with carbonyl compounds yield hydrazones (R₂C=N-NR₂). Further modifications can lead to diacylhydrazines or other polydentate systems. These derivatives often possess additional donor atoms (e.g., oxygen, sulfur, or other nitrogen atoms within heterocyclic rings) that can participate in coordination, leading to multidentate ligands.

Ligand design principles for such derivatives often aim to:

Enhance Denticity: By incorporating multiple donor sites within a single molecule, the ligand can bind to a metal ion at several points, leading to chelation.

Control Steric Environment: The size and shape of the ligand, influenced by substituents like the decyl group, can dictate the coordination number and geometry around the metal center.

Tune Electronic Properties: Electron-donating or -withdrawing groups within the ligand structure can modify the electron density at the donor atoms, thereby influencing the strength of the metal-ligand bond and the electronic structure of the complex.

Facilitate Macrocycle Formation: Hydrazine units can be incorporated into macrocyclic structures, which often results in highly stable complexes due to the macrocyclic effect.

Synthesis and Structural Characterization of Metal-Decylhydrazine Complexes

The synthesis of metal complexes involving hydrazine and its derivatives typically involves the reaction of a metal salt with the hydrazine-based ligand in a suitable solvent. Given the limited specific literature on this compound complexes, general synthetic approaches for hydrazine and hydrazone complexes can be considered. These often include direct mixing of metal salts (e.g., nitrates, chlorides, acetates) with the ligand in aqueous or alcoholic media, sometimes with controlled pH or temperature. idrblab.net

Characterization of these complexes commonly employs a range of spectroscopic and analytical techniques:

Elemental Analysis: To confirm the stoichiometry of the metal-ligand complex.

Infrared (IR) Spectroscopy: To identify characteristic vibrational modes, such as N-N stretching frequencies (which can indicate coordination mode) and shifts in C=N or C=O vibrations upon coordination. idrblab.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹³C NMR, to elucidate the ligand's structure and its binding to the metal center, often showing shifts in proton and carbon signals upon complexation.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, confirming the complex's composition.

UV-Vis Spectroscopy: To study electronic transitions within the complex, providing insights into the electronic structure and geometry, especially for transition metal complexes.

Magnetic Susceptibility Measurements: For transition metal complexes, these measurements provide information about the number of unpaired electrons and can help infer geometry.

X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional structure, coordination mode, bond lengths, and angles within the complex.

Coordination Modes and Geometries

Hydrazine and its derivatives exhibit diverse coordination modes depending on the metal ion, its oxidation state, and the specific structure of the ligand.

Coordination Modes of Hydrazine (N₂H₄) and its Derivatives:

Monodentate: Hydrazine can coordinate through one nitrogen atom, acting as a simple Lewis base. idrblab.net

Bridging Bidentate: Both nitrogen atoms can coordinate to two different metal centers, forming a bridge. This is a common mode for hydrazine, leading to polymeric or multinuclear complexes. idrblab.netidrblab.net

Chelating Bidentate: While less common for simple hydrazine due to ring strain, some derivatives can form a chelate ring by coordinating through both nitrogen atoms to the same metal center.

Polydentate (for derivatives): Hydrazones and other derivatives can act as bidentate, tridentate, or even tetradentate ligands by incorporating additional donor atoms (e.g., oxygen from carbonyls, nitrogen from imine or heterocyclic groups).

Common Geometries: The coordination geometry around the metal center is determined by the coordination number and the nature of the ligands. Common geometries include:

Octahedral: Often observed for transition metals with a coordination number of six.

Tetrahedral: Common for metals with a coordination number of four, especially d¹⁰ ions or those with large ligands.

Square Planar: Typical for d⁸ metal ions (e.g., Pt(II), Pd(II), Au(III)) with a coordination number of four.

Trigonal Bipyramidal/Square Pyramidal: Less common but observed for five-coordinate complexes.

The decyl chain in this compound would primarily impose steric hindrance, favoring lower coordination numbers or distorted geometries if the metal center is small or if multiple this compound ligands are present.

Chelation and Macrocyclic Effects in this compound Complexes

Chelation: When a polydentate ligand binds to a single metal ion through multiple donor atoms, it forms a chelate complex. This typically leads to increased stability compared to complexes with monodentate ligands, a phenomenon known as the "chelate effect." Hydrazones, formed by the condensation of hydrazines with aldehydes or ketones, are excellent chelating ligands, often coordinating through the imine nitrogen and another donor atom (e.g., oxygen from a hydroxyl or carbonyl group).

Macrocyclic Effects: The incorporation of hydrazine or hydrazone units into macrocyclic ligands can further enhance complex stability. Macrocyclic ligands are cyclic molecules that encapsulate a metal ion within their cavity. The pre-organization of donor atoms in a cyclic structure reduces the entropic penalty associated with complex formation, leading to significantly higher stability constants—the "macrocyclic effect." For example, metal-directed template synthesis can be employed to form polyaza macrocyclic complexes derived from hydrazine hydrate (B1144303). This approach could potentially be extended to this compound derivatives if the decyl group does not sterically hinder the cyclization process too severely.

Electronic Structure and Bonding in this compound Coordination Compounds

The bonding in this compound coordination compounds, like other coordination complexes, is primarily understood through the principles of Lewis acid-base interactions, valence bond theory, and crystal field theory.

Lewis Acid-Base Interaction: The nitrogen atoms of this compound, possessing lone pairs of electrons, act as Lewis bases (electron pair donors) to the metal center, which acts as a Lewis acid (electron pair acceptor). This forms coordinate covalent bonds.

Sigma (σ) Donation: The primary mode of bonding involves the donation of electron density from the filled lone pair orbitals of the nitrogen atoms into empty or partially filled d-orbitals of the metal ion, forming sigma (σ) bonds.

Pi (π) Back-Donation: For certain transition metals and ligands, especially those with low-lying empty π* antibonding orbitals (like CO, CN⁻, or some unsaturated nitrogen systems), there can be a synergistic interaction where the metal donates electron density from its filled d-orbitals back to the ligand's empty π* orbitals. This π-back donation strengthens the metal-ligand bond. While simple alkyl hydrazines are primarily σ-donors, certain hydrazone derivatives might exhibit some π-acceptor character depending on their unsaturation.

Crystal Field Theory (CFT): For transition metal complexes, CFT explains the splitting of degenerate d-orbitals of the metal ion in the presence of ligands. The electrostatic interaction between the metal d-electrons and the ligand's electron pairs (or negative charges) causes the d-orbitals to split into different energy levels. The magnitude of this splitting (Δo for octahedral, Δt for tetrahedral) depends on the nature of the ligand (its position in the spectrochemical series), the metal ion, and its oxidation state. The electronic transitions between these split d-orbitals often give rise to the characteristic colors of transition metal complexes. The nitrogen donors of hydrazine and its derivatives are typically considered moderate field ligands, influencing the d-orbital splitting and thus the magnetic and spectroscopic properties of the complexes. The electronic structure of the coordinated hydrazine ligand can also be complex, with possibilities for different hybridization states of the nitrogen atoms depending on the coordination environment.

Reactivity and Ligand Exchange Processes in this compound Complexes

Metal-decylhydrazine complexes, like other coordination compounds, can undergo various reactions, including ligand exchange processes. Ligand exchange (or substitution) is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another.

Factors influencing the reactivity and ligand exchange rates include:

Stability of the Complex: Ligand exchange often occurs to form a more stable complex, driven by factors such as the chelate effect or the formation of stronger metal-ligand bonds.

Nature of the Metal Ion: The electronic configuration, oxidation state, and size of the metal ion significantly influence its lability (rate of ligand exchange).

Nature of the Incoming and Leaving Ligands: The nucleophilicity of the incoming ligand and the leaving group ability of the departing ligand play crucial roles.

Steric Hindrance: The bulky decyl chain in this compound could sterically hinder the approach of incoming ligands, potentially slowing down ligand exchange rates. Conversely, it might also destabilize certain geometries, making them more prone to substitution.

Concentration: High concentrations of an incoming ligand can drive the equilibrium towards product formation, even if the new complex is only marginally more stable.

Solvent Effects: The solvent can influence solubility, stability, and reaction kinetics. The lipophilic decyl group would likely impact the solubility of this compound complexes in organic vs. aqueous media, thereby affecting the choice of solvent for reactions.

Beyond simple substitution, hydrazine ligands are known for their rich redox chemistry. They can act as reducing agents, and their coordination to transition metals can activate the N-N bond, leading to transformations such as disproportionation into ammonia (B1221849) and dinitrogen, a process relevant to nitrogen fixation. idrblab.net The reactivity of these complexes can be highly dependent on the nature of the anion and the metal center. idrblab.net

Emerging Concepts in Inverse Coordination Chemistry with Hydrazines

Inverse coordination chemistry represents a fascinating departure from traditional coordination complexes. In conventional complexes, a metal atom (Lewis acid) acts as the central coordination center, surrounded by non-metal ligands (Lewis bases). In contrast, inverse coordination complexes feature a non-metal atom or molecule as the central core, surrounded by a periphery of metal atoms.

The concept of inverse coordination has been explored for various non-metal centers, including oxygen, sulfur, halogens, and notably, nitrogen. Nitrogen-centered inverse coordination complexes often involve nitrogen heterocycles (e.g., pyrazine, pyrimidine, pyridine) acting as the central core to which multiple metal atoms coordinate.

While simple this compound itself is unlikely to act as an inverse coordination center in its monomeric form (as it would typically be a ligand), the principles of inverse coordination could potentially be extended to highly derivatized hydrazine structures. For instance, complex poly-nitrogen systems derived from hydrazine, especially those forming rigid scaffolds or macrocycles with multiple accessible nitrogen sites, might be engineered to encapsulate or bridge multiple metal centers in an inverse coordination fashion. Such designs would involve careful ligand synthesis to create a framework where the nitrogen atoms of the hydrazine-derived core are positioned to accept electron density from surrounding metal atoms, rather than donating to a single central metal. This area represents a frontier in coordination chemistry, exploring novel topologies and bonding arrangements.

Catalytic Applications of Decylhydrazine Based Systems

Decylhydrazine and its Derivatives as Organocatalysts or Promoters

This compound, or more commonly, its derivatives, can function as organocatalysts or promoters in certain chemical reactions. The hydrazine (B178648) functional group, with its two nitrogen atoms, can act as a nucleophile or a hydrogen-bond donor, facilitating organic transformations.

In the context of polymerization and curing processes, this compound has been identified as a promoter. For instance, it is listed among hydrazine-type compounds that can be used in expandable and curable polyester (B1180765) compositions. In such systems, this compound acts in conjunction with a peroxide catalyst and an organometallic compound to promote the decomposition of the peroxide, thereby initiating or accelerating the curing process google.comgoogle.comgoogle.com. The use of hydrazone derivatives, which can be formed from hydrazines and ketones, may be preferred in some applications for a slower, more controlled release of gas and radicals, leading to finer-celled and more uniform foams google.com. This promotional activity highlights its role in radical generation or activation within the polymer matrix.

More broadly, hydrazide-type compounds, which share structural similarities with hydrazine derivatives, have been explored as organocatalysts, particularly in enantioselective Diels-Alder reactions acs.orgnih.govrsc.orgnih.govrsc.org. These catalysts often operate by forming iminium ions or through hydrogen bonding interactions, influencing the stereoselectivity and reaction rate acs.orgrsc.org. While specific examples detailing this compound itself in these types of organocatalytic reactions are not widely reported, the general principles of hydrazide organocatalysis suggest a potential for this compound or its functionalized derivatives to act in similar capacities, given appropriate structural modifications to enhance reactivity and selectivity.

Metal-Decylhydrazine Complexes as Homogeneous Catalysts

Hydrazine and its substituted derivatives are well-known for their ability to form stable complexes with transition metals due to the presence of lone pairs on the nitrogen atoms, which can act as ligands ajol.info. These metal-hydrazine complexes can exhibit versatile catalytic properties, particularly when the metal center is redox-active ijoeete.com.

Catalytic Activity in C-C and C-N Bond Forming Reactions

Carbon-carbon (C-C) and carbon-nitrogen (C-N) bond forming reactions are fundamental transformations in organic synthesis, crucial for constructing complex molecular architectures tcichemicals.comnih.gov. Transition metal complexes are widely employed as homogeneous catalysts for these reactions, often involving intricate mechanistic pathways such as oxidative addition, reductive elimination, and transmetalation tcichemicals.comias.ac.in.

While hydrazine (PubChem CID: 9350) itself can be involved in C-C bond formation, for example, in the nickel-catalyzed deoxygenative homo-coupling of hydrazones (formed in situ from aldehydes or ketones) to construct C(sp3)-C(sp3) bonds, this typically involves the hydrazine as a reactant to form an intermediate, with the metal catalyst driving the bond formation nih.gov. Similarly, C-N bond formation is a central theme in catalysis, with various transition metal systems facilitating amination reactions nih.govprinceton.edunih.gov.

Role in Redox Catalysis

Metal complexes containing hydrazine ligands are recognized for their potential in redox catalysis due to the redox-active nature of the metal centers ijoeete.com. Hydrazine itself is a potent reducing agent and is widely utilized in catalytic transfer hydrogenation processes, where it serves as a hydrogen donor d-nb.info. These reactions can be metal-catalyzed, organocatalytic, or even metal-free, facilitating the reduction of various organic functional groups such as nitro compounds, alkenes, alkynes, azides, and nitriles d-nb.info.

The coordination of hydrazine to a metal center can significantly alter the redox properties of the metal, making the resulting complex suitable for catalyzing oxidation and reduction reactions ijoeete.com. For instance, iron complexes incorporating hydrazine-related ligands have been explored in nitrogen fixation, demonstrating the ability to reduce N2 to hydrazine (N2H4) or ammonia (B1221849) (NH3) nih.gov.

While the general catalytic activity of hydrazine and its metal complexes in redox processes is well-established, explicit detailed studies on the specific role of this compound or its metal complexes in redox catalysis, particularly with quantitative performance data, are not extensively reported in the provided search results. Nonetheless, based on the inherent reducing properties of the hydrazine functional group and its ability to coordinate with redox-active metals, this compound complexes could theoretically serve as electron transfer mediators or catalysts in various redox transformations.

Heterogeneous Catalysis Incorporating this compound Moieties

Heterogeneous catalysis offers significant advantages over homogeneous catalysis, primarily due to the ease of catalyst separation and reusability unirc.it. Incorporating organic moieties like this compound into heterogeneous catalytic systems typically involves immobilizing them onto solid supports.

Immobilization Strategies for this compound Catalysts

The immobilization of molecular catalysts, including those based on organic ligands, onto solid supports is a key strategy to combine the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling) google.comunirc.itnih.gov. Common immobilization techniques include adsorption, covalent binding, entrapment, encapsulation, and cross-linking acs.orgrsc.org. Various support materials can be utilized, such as silica (B1680970) nih.govemory.edunih.gov, polymers nih.gov, activated carbon acs.org, metal oxides (e.g., alumina, ceria) frontiersin.orgmdpi.comrsc.orgemory.edu, and metal-organic frameworks (MOFs) nih.gov.

For this compound, if it were to be used as a ligand or a component of a catalyst in a heterogeneous system, several immobilization strategies could be considered:

Covalent Attachment: The nitrogen atoms of the hydrazine group could be chemically linked to functionalized support materials. This method typically provides strong attachment, minimizing leaching rsc.org.

Adsorption: this compound or its complexes could be adsorbed onto the surface of a porous support through weaker interactions like van der Waals forces or hydrogen bonding beilstein-journals.org. The long decyl chain might also contribute to hydrophobic interactions with certain supports.

Encapsulation/Entrapment: The catalyst could be encapsulated within a porous matrix (e.g., silica, polymers, or MOFs) nih.gov. This approach can protect the active species and prevent aggregation.

While these general immobilization strategies are applicable to various molecular catalysts, specific reports detailing the immobilization of this compound or its complexes are not explicitly found in the provided search results. The choice of strategy would depend on the desired stability, activity, and the nature of the specific catalytic reaction.

Performance Evaluation in Supported Catalytic Systems

The performance of supported catalytic systems is typically evaluated based on several key metrics, including catalytic activity (e.g., conversion, turnover frequency), selectivity, stability, and reusability acs.orgunirc.itmdpi.comsigmaaldrich.comnih.gov. Supported catalysts often exhibit enhanced stability under various reaction conditions and improved reusability over successive catalytic cycles compared to their homogeneous counterparts acs.orgrsc.org. Leaching of the active catalytic species from the support is a common challenge in heterogenized systems, which can lead to deactivation nih.gov.

For supported this compound-based catalysts, if developed, their performance would similarly be assessed. For instance, in the context of general supported metal catalysts, parameters like turnover frequency (TOF), activation energy (Ea), nanoparticle size, and durability are commonly reported princeton.edu. The nature of the support can significantly influence catalytic performance by affecting the dispersion of the active phase, modifying reducibility, and influencing metal-support interactions frontiersin.orgmdpi.com.

However, due to the limited specific literature on this compound as a direct catalyst in the search results, no detailed research findings or data tables regarding the performance evaluation of supported this compound catalytic systems can be presented. The potential performance would be inferred from the general advantages and challenges associated with heterogeneous catalysis using similar organic or organometallic moieties.

Advanced Analytical Methodologies for the Characterization of Decylhydrazine and Its Chemical Transformations

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

The comprehensive characterization of decylhydrazine, a compound featuring a long alkyl chain attached to a reactive hydrazine (B178648) moiety, necessitates the use of advanced analytical methodologies. Spectroscopic techniques are paramount in confirming its molecular structure, assessing its purity, and studying its chemical transformations. This section details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the definitive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool for the unambiguous structural elucidation of organic molecules like this compound. emerypharma.com It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional ¹H (proton) and ¹³C NMR are fundamental techniques for confirming the primary structure of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.

In a typical ¹H NMR spectrum of this compound, the protons of the terminal methyl (CH₃) group of the decyl chain appear as a triplet at the most upfield region. The protons of the methylene (CH₂) groups in the alkyl chain produce a complex multiplet signal. The methylene group directly attached to the nitrogen atom is deshielded and thus appears further downfield. The protons on the hydrazine (-NHNH₂) group often appear as broad singlets, and their chemical shift can be variable.

The ¹³C NMR spectrum is simpler and shows distinct signals for each chemically non-equivalent carbon atom. The carbon of the terminal methyl group appears at the highest field, followed by the signals for the internal methylene groups of the alkyl chain. The carbon atom bonded to the nitrogen of the hydrazine group is significantly deshielded and resonates at a lower field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted MultiplicityPredicted ¹³C Chemical Shift (δ, ppm)
CH₃- (C10)~0.88Triplet (t)~14.1
-(CH₂)₇- (C3-C9)~1.26Multiplet (m)~22.7 - 31.9
-CH₂-CH₂-N (C2)~1.45Quintet (quin)~26.8
-CH₂-N (C1)~2.65Triplet (t)~53.5
-NH-NH₂Variable (e.g., ~3.5)Broad Singlet (br s)N/A

For a complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules or transformation products, two-dimensional (2D) NMR techniques are employed. emerypharma.comomicsonline.org

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY would show a correlation between the protons of the C1-methylene group and the C2-methylene group, and sequentially along the entire decyl chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates protons with their directly attached carbon atoms. nih.gov This allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

Table 2: Expected 2D NMR Correlations for this compound

TechniqueCorrelated NucleiExample Correlation in this compoundInformation Gained
COSY¹H ↔ ¹H (2-3 bonds)H on C1 ↔ H on C2H-H connectivity along the alkyl chain
HSQC¹H ↔ ¹³C (1 bond)H on C1 ↔ C1Direct C-H attachment
HMBC¹H ↔ ¹³C (2-3 bonds)H on C1 ↔ C2, C3Long-range connectivity and carbon framework

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. lumenlearning.comlibretexts.org These methods probe the vibrational modes of molecular bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure. Strong, sharp peaks in the 2850-2960 cm⁻¹ region are indicative of the C-H stretching vibrations of the decyl chain's CH₂ and CH₃ groups. libretexts.org The presence of the hydrazine group is confirmed by N-H stretching vibrations, which typically appear as one or two bands in the 3300-3500 cm⁻¹ range. libretexts.org Additionally, N-H bending vibrations can be observed around 1590-1650 cm⁻¹.

Raman spectroscopy provides complementary information. spectroscopyonline.comnih.gov While N-H bonds give weaker Raman signals, the C-C and C-H bonds of the long alkyl chain produce strong signals, making it a useful technique for studying the conformation and packing of the alkyl chains in solid-state or aggregated forms of this compound.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
N-H Stretch-NH₂3300 - 35003300 - 3500Medium (IR), Weak (Raman)
C-H Stretch-CH₂, -CH₃2850 - 29602850 - 2960Strong
N-H Bend-NH₂1590 - 16501590 - 1650Medium-Strong (IR)
C-H Bend-CH₂, -CH₃1450 - 14701450 - 1470Medium
C-N StretchAlkyl-N1020 - 12501020 - 1250Medium (IR), Weak (Raman)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uklibretexts.org The utility of UV-Vis spectroscopy for a saturated molecule like this compound is limited because it lacks extensive chromophores (unsaturated groups with π electrons).

The primary electronic transitions available in this compound involve the promotion of non-bonding (n) electrons from the nitrogen atoms' lone pairs to anti-bonding sigma orbitals (σ). These n → σ transitions typically require high energy and thus occur at short wavelengths, usually in the far-UV region (below 250 nm). shu.ac.uk The resulting absorption bands are generally weak. pharmatutor.org Therefore, while UV-Vis spectroscopy can confirm the absence of significant unsaturation or aromatic impurities, it does not provide detailed structural information for this compound itself.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation patterns. libretexts.org In MS, molecules are ionized and then separated based on their mass-to-charge (m/z) ratio. youtube.com

For this compound (C₁₀H₂₄N₂), the molecular weight is 172.20 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺˙) at m/z = 172. This peak confirms the molecular formula and weight of the compound.

The fragmentation of the molecular ion provides valuable structural clues. wikipedia.org The long alkyl chain is prone to cleavage, resulting in a series of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. A key fragmentation pathway for amines and hydrazines is alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom. For this compound, this would involve the cleavage of the C1-C2 bond, which could lead to a prominent fragment ion.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonOrigin of Fragment
172[C₁₀H₂₄N₂]⁺˙Molecular Ion (M⁺˙)
157[C₉H₂₁N₂]⁺Loss of ∙CH₃
129[C₇H₁₇N₂]⁺Loss of ∙C₃H₇
87[C₄H₁₁N₂]⁺Loss of ∙C₆H₁₃
45[CH₅N₂]⁺Alpha-cleavage (loss of ∙C₉H₁₉)
43[C₃H₇]⁺Propyl cation from alkyl chain

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental in the analysis of this compound, enabling its separation from impurities, starting materials, and transformation products. Both high-performance liquid chromatography and gas chromatography are powerful tools, each with specific applications in the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC) is a key method for the analysis of this compound, particularly for non-volatile transformation products. Due to the weak chromophore of the hydrazine moiety, direct UV-Vis detection offers low sensitivity. To overcome this, pre-column derivatization is a common strategy to enhance detection and improve chromatographic retention. researchgate.netnih.gov

A widely used approach involves reacting this compound with an aldehyde or ketone to form a stable hydrazone, which typically possesses a strong chromophore suitable for UV-Vis detection. epa.gov For instance, derivatization with p-dimethylaminobenzaldehyde produces a brightly colored hydrazone, allowing for sensitive detection at higher wavelengths. ciac.jl.cn The separation is typically achieved on a reverse-phase column (e.g., C18) using a mobile phase of acetonitrile and water. ciac.jl.cn

Research Findings: A study focused on the quantification of hydrazine in clozapine utilized pre-column derivatization with p-dimethylaminobenzaldehyde. The resulting hydrazone was separated on a C18 column with a gradient elution of 0.1% phosphoric acid and acetonitrile, and detected at 480 nm. This method demonstrated high sensitivity with a limit of detection of 0.3125 µg/L. ciac.jl.cn A similar approach could be adapted for this compound, as illustrated in the hypothetical data below.

Table 1: Illustrative HPLC-UV Conditions for Derivatized this compound Analysis

Parameter Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Derivatizing Agent p-Dimethylaminobenzaldehyde
Detection Wavelength 480 nm
Injection Volume 20 µL
Expected Retention Time ~12.5 minutes

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is suitable for analyzing volatile compounds. This compound, with its long alkyl chain, has limited volatility, and its polar hydrazine group can lead to poor peak shape and adsorption on the GC column. libretexts.orgresearchgate.net Therefore, derivatization is essential to increase volatility and thermal stability, making the compound amenable to GC analysis. researchgate.netsigmaaldrich.com

Common derivatization techniques for compounds with active hydrogens, like the -NH2 group in this compound, include silylation, acylation, or alkylation. libretexts.org

Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-derivative is significantly more volatile and thermally stable. sigmaaldrich.com

Acylation: This involves reacting the hydrazine group with an acylating agent, such as a perfluorinated acid anhydride (B1165640). This not only increases volatility but can also enhance sensitivity when using an electron capture detector (ECD). libretexts.org

Formation of Azines: Reaction with a simple ketone like acetone can form the corresponding acetone decylhydrazone (an azine), which is more volatile and stable for GC analysis. nih.gov

Research Findings: A study on the analysis of hydrazine in drinking water used derivatization with acetone to form acetone azine. nih.gov This derivative was then extracted and analyzed by GC coupled with tandem mass spectrometry (GC/MS/MS), achieving a method detection limit of 0.70 ng/L. nih.gov This highlights the effectiveness of derivatization for trace-level analysis of hydrazines.

Table 2: Potential Derivatization Strategies for GC Analysis of this compound

Derivatization Method Reagent Example Resulting Derivative Key Advantages
Silylation BSTFA + 1% TMCS Decyl-TMS-hydrazine Increased volatility and thermal stability. libretexts.org
Acylation Trifluoroacetic Anhydride (TFAA) N'-decanoyl-N,N-bis(trifluoroacetyl)hydrazine More stable than silyl derivatives; enhances ECD response. libretexts.org
Azine Formation Acetone Acetone decylhydrazone Simple reaction, produces a stable and volatile derivative. nih.gov

Thermal Analysis for Stability and Transformation Studies

Thermal analysis techniques are crucial for evaluating the thermal stability of this compound and characterizing its decomposition pathways. europa.eujapsonline.com By subjecting the compound to a controlled temperature program, these methods can provide information on melting points, decomposition temperatures, and the nature of thermal events (e.g., endothermic or exothermic). uni-siegen.decet-science.com

Thermogravimetry (TG) and Differential Thermal Analysis (DTA)

Thermogravimetry (TG) and Differential Thermal Analysis (DTA) are often performed simultaneously (TG-DTA) to provide comprehensive thermal characterization. eag.com

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature or time. cet-science.com This is used to determine the temperatures at which decomposition or volatilization occurs and to quantify the associated mass loss. uni-siegen.de

Differential Thermal Analysis (DTA) measures the temperature difference between the sample and an inert reference material as they are heated. cet-science.com This reveals thermal events such as phase transitions (melting, crystallization) and chemical reactions (decomposition), indicating whether they are endothermic (heat absorbing) or exothermic (heat releasing). uni-siegen.deabo.fi

For this compound, TG-DTA can be used to determine its upper-temperature stability limit, identify the number of decomposition steps, and characterize the thermal nature of these transformations. uepg.br Performing the analysis under different atmospheres (e.g., inert nitrogen vs. oxidative air) can reveal its susceptibility to oxidation. toray-research.co.jp

Research Findings: TG-DTA studies on various chemical compounds reveal distinct thermal profiles. For example, the analysis of calcium oxalate (B1200264) monohydrate shows a clear multi-step decomposition corresponding to the loss of water, carbon monoxide, and carbon dioxide at specific temperature ranges. abo.fi A similar approach for this compound would involve heating the sample at a constant rate and recording both mass loss and thermal events.

Table 3: Hypothetical TG-DTA Data for this compound Decomposition

Temperature Range (°C) Mass Loss (%) (TG) DTA Peak Atmosphere Interpretation
150 - 250 ~ 45% Endothermic Nitrogen Initial decomposition step; loss of the hydrazine moiety and fragmentation of the decyl chain.
250 - 400 ~ 55% Exothermic Nitrogen Further decomposition and charring of the hydrocarbon residue.
140 - 230 ~ 60% Sharp Exothermic Air Oxidative decomposition, occurring at a lower temperature than in an inert atmosphere.
230 - 380 ~ 40% Broad Exothermic Air Combustion of the remaining organic material.

X-ray Diffraction for Crystalline Structure Determination

The method involves growing a high-quality single crystal of this compound, which is then irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of spots, the intensities and positions of which are recorded. nih.gov This diffraction pattern is mathematically processed using a Fourier transform to generate an electron density map, from which the positions of the atoms in the crystal's unit cell can be determined. libretexts.org This structural information is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the hydrazine group, which dictates the crystal packing.

Research Findings: While specific crystallographic data for this compound is not readily available, the principles of the technique are universal. For any new compound, XRD analysis provides fundamental structural proof. ulisboa.pt The data obtained allows for the precise determination of molecular geometry.

Table 4: Representative Crystallographic Data Parameters for a Molecular Crystal like this compound

Parameter Description Hypothetical Value for this compound
Crystal System The symmetry class of the crystal lattice. Monoclinic
Space Group The specific symmetry group of the crystal. P2₁/c
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the repeating unit. a = 5.8 Å, b = 8.2 Å, c = 22.5 Å, β = 95°
Z The number of molecules per unit cell. 4
Calculated Density The density of the crystal derived from its structure. 1.05 g/cm³
R-factor A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. 0.045

Integration of Chemometrics for Multivariate Data Analysis

In the analysis of this compound and its transformations, large and complex datasets are often generated, especially from chromatographic and spectroscopic techniques. Chemometrics applies multivariate statistics to extract meaningful information from this chemical data. researchgate.neteurachem.org Instead of examining one variable at a time, chemometric methods like Principal Component Analysis (PCA) analyze all variables simultaneously to uncover relationships and patterns. researchgate.netmdpi.com

When studying the transformation of this compound under various conditions (e.g., different temperatures, pH levels, or reaction times), multiple analytical measurements (e.g., HPLC peak areas of degradants, spectroscopic absorbances) can be obtained for each sample. PCA can be used to reduce the dimensionality of this data, visualizing the relationships between samples and identifying which variables (degradation products) are responsible for the observed differences. This allows for a more holistic understanding of the transformation process. researchgate.net

Research Findings: Chemometrics is widely used in analytical chemistry to interpret complex data. For example, in food analysis, PCA is used to classify samples based on their chemical profiles obtained from chromatography or spectroscopy. researchgate.net In the context of this compound, PCA could be applied to a dataset from a stability study where HPLC is used to monitor the formation of several degradation products over time.

Table 5: Example Application of PCA in a this compound Stability Study

Sample ID Time (days) This compound (%) Impurity A (%) Impurity B (%) Impurity C (%)
S1 0 99.8 0.1 0.1 0.0
S2 7 95.2 2.5 1.8 0.5
S3 14 90.5 4.8 3.5 1.2
S4 21 85.1 7.2 5.9 1.8
S5 28 80.3 9.9 8.1 1.7

A PCA of this data would likely show the samples clustering along a single principal component (PC1) representing the degradation timeline. The loadings plot would show that the concentration of this compound is negatively correlated with PC1, while the impurity concentrations are positively correlated, confirming their status as degradation products.

Future Directions and Emerging Research Avenues in Decylhydrazine Chemistry

Development of Novel Decylhydrazine-Based Reagents and Synthetic Tools

The unique structure of this compound, combining a reactive hydrazine (B178648) group with a lipophilic decyl chain, positions it as a valuable building block for novel reagents in organic synthesis. The long alkyl chain can impart specific solubility properties, allowing for reactions in less polar media or facilitating interactions with lipophilic substrates.

Future research is anticipated to focus on harnessing this compound for the synthesis of a variety of molecular scaffolds. For instance, its reaction with carbonyl compounds can yield long-chain hydrazones, which are versatile intermediates. These hydrazones can be further elaborated into more complex heterocyclic systems like pyrazoles, a class of compounds with significant applications in medicinal chemistry and materials science. The synthesis of pyrazoles often involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or ynones. rsc.orgmdpi.com The incorporation of a decyl group could lead to pyrazole (B372694) derivatives with unique physical and biological properties.

Moreover, this compound and its derivatives could serve as specialized reducing agents. Hydrazine derivatives are known for their reducing capabilities, and the decyl group could modulate this reactivity and selectivity. A patent has mentioned this compound as a potential reducing agent in the preparation of silver nanoparticles, highlighting its utility in materials synthesis. epo.org This suggests that this compound-based reagents could be designed for specific reduction reactions where control of solubility and particle morphology is crucial.

The development of multicomponent reactions (MCRs) involving this compound is another promising avenue. MCRs are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. core.ac.uk Designing MCRs that incorporate this compound could provide rapid access to libraries of novel compounds with diverse structures and potential applications.

Table 1: Potential Synthetic Applications of this compound-Derived Reagents

Reagent Type Potential Application Rationale
Decylhydrazones Synthesis of heterocycles (e.g., pyrazoles, indoles) Established reactivity of hydrazones as synthetic intermediates.
This compound Salts Specialized reducing agents Known reducing properties of hydrazines, with the decyl group modifying solubility and selectivity.

Advanced Mechanistic Insights into this compound Reactivity

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for its rational application in synthesis and materials science. Future research will likely employ a combination of experimental and computational methods to elucidate the intricate details of its reactivity.

Kinetic studies will be instrumental in determining the rate-limiting steps and the influence of reaction parameters on the outcomes of this compound reactions. rsc.org For example, in the formation of decylhydrazones, kinetic analysis can reveal the mechanism of condensation and the role of catalysts. Understanding these mechanistic details can lead to the optimization of reaction conditions to improve yields and selectivity. justia.com

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in providing a molecular-level understanding of this compound's reactivity. nih.gov DFT calculations can be used to model reaction pathways, determine the structures and energies of transition states and intermediates, and rationalize observed regioselectivity and stereoselectivity. For instance, in the hydrohydrazination of alkynes, computational studies have been used to elucidate the mechanism and the role of the catalyst. nih.gov Similar studies on this compound could predict its reactivity with various unsaturated systems.

The interplay between the hydrazine functional group and the long alkyl chain is a key area for mechanistic investigation. The decyl group may exert steric and electronic effects that influence the reactivity of the hydrazine moiety. Furthermore, the lipophilic nature of the decyl chain could lead to unique reactivity in biphasic or micellar systems, an area ripe for exploration.

Innovative Applications in Material Science through Coordination Polymers

Coordination polymers (CPs) are a class of materials constructed from metal ions or clusters linked by organic bridging ligands. xiahepublishing.comnih.gov The properties of CPs can be tuned by judiciously selecting the metal and the organic linker. The bifunctional nature of this compound, with its coordinating hydrazine group and its long, flexible alkyl chain, makes it an intriguing candidate for the design of novel CPs.

The hydrazine moiety can coordinate to a wide range of metal ions, acting as a mono- or bidentate ligand. xiahepublishing.com The long decyl chain can then influence the packing of the resulting polymer chains, potentially leading to the formation of lamellar or other organized supramolecular structures. These long alkyl chains could create hydrophobic pockets within the coordination polymer, which could be exploited for applications such as sensing or the encapsulation of guest molecules.

The synthesis of this compound-containing CPs could be achieved through various methods, including solvothermal and sonochemical techniques, which have been shown to be effective for the preparation of other CPs. nih.gov The resulting materials could exhibit interesting properties, such as luminescence or magnetism, depending on the choice of the metal ion.

Future research in this area will focus on synthesizing and characterizing CPs derived from this compound and various metal ions. The structural and functional properties of these materials will be investigated to assess their potential in areas such as gas storage, separation, and catalysis. adamasuniversity.ac.in

Table 2: Potential Architectures of this compound-Based Coordination Polymers

Metal Ion Potential Ligand (from this compound) Potential CP Architecture Potential Application
Transition Metals (e.g., Cu(II), Zn(II)) This compound 1D chains, 2D layers Luminescent materials, sensors
Lanthanide Metals Schiff-base of this compound 3D frameworks Magnetic materials, catalysis

Design of Highly Efficient and Selective this compound-Derived Catalysts

The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. rsc.org this compound and its derivatives offer several avenues for the design of novel catalytic systems. The hydrazine moiety can be incorporated into ligands for transition metal catalysts, or it can be part of the catalytically active species itself.

One promising approach is the use of this compound-derived ligands in metal-catalyzed reactions. The coordination of such ligands to a metal center can modulate its electronic and steric properties, thereby influencing its catalytic activity and selectivity. biointerfaceresearch.com The long decyl chain could also play a role in catalyst solubility and recovery, particularly in biphasic catalysis. For example, a catalyst bearing a this compound-derived ligand might be soluble in an organic phase where the reaction occurs but could be precipitated by changing the solvent polarity for easy separation.

This compound derivatives could also be employed as organocatalysts. The hydrazine functional group can participate in a variety of catalytic transformations. For instance, hydrazines have been used to catalyze condensation reactions. The decyl group could enhance the catalyst's affinity for nonpolar substrates, potentially leading to improved efficiency and selectivity in certain reactions.

Furthermore, this compound could be a precursor for the synthesis of supported catalysts. For example, it could be used to functionalize the surface of materials like silica (B1680970) or graphene oxide. mdpi.com The resulting materials would have surface-bound hydrazine groups that could act as catalytic sites or as anchors for metal nanoparticles.

Synergistic Approaches Combining Experimental and Computational Studies

The complexity of the chemical systems involving this compound necessitates a synergistic approach that combines experimental investigations with computational modeling. ljmu.ac.ukrsc.org This integrated strategy can accelerate the discovery and development of new applications for this versatile molecule.

Computational methods, such as DFT and molecular dynamics simulations, can be used to predict the properties and reactivity of this compound and its derivatives. numberanalytics.com These predictions can then guide experimental work, helping to prioritize synthetic targets and reaction conditions. For example, computational screening could identify promising this compound-based ligands for a particular catalytic reaction before any laboratory synthesis is undertaken.

Experimental results, in turn, provide crucial data for validating and refining computational models. ljmu.ac.uk For instance, the experimental determination of reaction kinetics or the crystal structure of a this compound-containing coordination polymer can be used to benchmark and improve the accuracy of theoretical calculations. This iterative feedback loop between theory and experiment is a powerful paradigm for advancing our understanding of this compound chemistry.

A combined experimental and computational approach would be particularly valuable for elucidating complex reaction mechanisms, designing novel materials with tailored properties, and optimizing the performance of this compound-derived catalysts. mdpi.com This synergy will be essential for unlocking the full potential of this compound in the years to come.

Q & A

Q. What are the established laboratory synthesis protocols for Decylhydrazine?

this compound can be synthesized via diazotization of decylamine followed by reduction with sodium sulfite under acidic conditions. The process involves forming a diazonium salt intermediate, which is reduced to yield this compound hydrochloride. Neutralization with a base (e.g., NaOH) isolates the free hydrazine derivative. Purification typically involves recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most reliable for verifying this compound purity and structure?

High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) confirm structural integrity. For trace quantification, spectrophotometric methods using phosphomolybdic acid (PMA) as a derivatizing agent offer sensitivity down to 0.1 ppm .

Q. How can this compound be safely handled in laboratory settings?

Use nitrile gloves, chemical-resistant lab coats, and fume hoods to minimize exposure. Respiratory protection (e.g., N95 masks) is required during aerosol-generating steps. Emergency protocols should include immediate rinsing for skin contact and neutralization of spills with 0.1 M HCl .

Q. What derivatization methods are effective for identifying this compound in complex mixtures?

Reaction with aldehydes (e.g., benzaldehyde) under reflux forms hydrazone derivatives, which can be isolated and characterized via melting point analysis or LC-MS. This method distinguishes this compound from other hydrazine derivatives by unique spectral signatures .

Advanced Research Questions

Q. How can experimental design optimize this compound stability studies under varying environmental conditions?

Employ a factorial design of experiments (DoE) to evaluate pH, temperature, and light exposure effects. Monitor degradation kinetics using HPLC at timed intervals. Statistical tools like ANOVA identify significant factors, while Arrhenius modeling predicts shelf-life under accelerated conditions .

Q. What strategies resolve conflicting spectroscopic data for this compound across studies?

Cross-validate results using multiple techniques (e.g., NMR, FTIR, X-ray crystallography). Calibrate instruments with certified reference standards and control for solvent effects. Meta-analyses of published data should account for measurement uncertainties and environmental variability .

Q. How can yield be maximized in multi-step syntheses of this compound derivatives?

Optimize reaction stoichiometry via response surface methodology (RSM). Catalytic additives (e.g., Cu(I) salts) enhance hydrazone formation efficiency. Post-synthesis purification using preparative HPLC or fractional distillation ensures high yields (>80%) .

Q. What systematic approaches ensure comprehensive toxicological profiling of this compound?

Conduct a literature review using databases like PubMed and TOXCENTER, applying inclusion criteria (e.g., peer-reviewed studies, in vivo/in vitro data). Assess toxicity endpoints (e.g., LD50, genotoxicity) and prioritize studies with rigorous methodology (e.g., OECD guidelines). Cochrane-style meta-analyses mitigate bias .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Synthesis Diazotization-reduction protocols DoE for reaction optimization
Characterization FTIR/NMR for structural ID Multi-technique cross-validation
Safety PPE and spill protocols Exposure limit modeling
Data Analysis Spectrophotometric quantification Meta-analysis of conflicting data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.